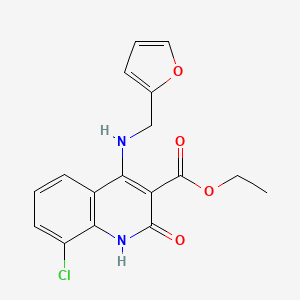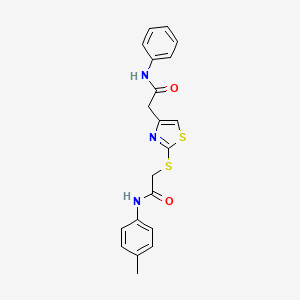
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, due to its complex structure, is the subject of various synthesis and characterization studies. Research has focused on synthesizing similar quinoline and pyrazoline derivatives, evaluating their structures through various spectroscopic methods and crystallography, and determining their physical and chemical properties. These efforts contribute to understanding the compound's reactivity and potential modifications for further applications (R. Prasath et al., 2015; Z. Şahin et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have synthesized compounds with structures similar to the specified chemical, investigating their biological activities. For instance, derivatives of quinoline-pyrazoline have shown significant antimicrobial properties against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (M. I. Ansari & S. Khan, 2017). Additionally, some novel quinoline derivatives bearing different heterocyclic moieties have demonstrated moderate activities against a range of selected organisms, indicating their potential in therapeutic applications (Kamal M El-Gamal et al., 2016). Antitumor activities have also been explored, with NH-pyrazoline derivatives exhibiting significant effects against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Alba Montoya et al., 2014).
Antioxidant Activities
The search for novel antioxidants has led to the synthesis and evaluation of quinoline derivatives, which show potential in this area. Studies focusing on the antioxidant properties of these compounds suggest their utility in pharmaceutical formulations and other applications requiring oxidative stability (Modather F Hussein et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzoic acid and aniline. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, which is synthesized from 4-methoxyphenylhydrazine, ethyl acetoacetate, and benzaldehyde. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-chlorobenzoic acid", "aniline", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "benzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- React 2-chlorobenzoic acid with aniline in the presence of phosphorus oxychloride to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Purify the product by recrystallization.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid:", "- React 4-methoxyphenylhydrazine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and sodium bicarbonate to form 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.", "- Purify the product by column chromatography.", "Coupling of intermediates:", "- Dissolve 6-chloro-4-phenylquinolin-2(1H)-one and 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in chloroform.", "- Add N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the reaction mixture.", "- Stir the reaction mixture at room temperature for several hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Purify the product by column chromatography.", "- Recrystallize the product from methanol/diethyl ether to obtain the final compound." ] } | |
Número CAS |
391889-84-2 |
Fórmula molecular |
C34H28ClN3O4 |
Peso molecular |
578.07 |
Nombre IUPAC |
6-chloro-3-[3-(4-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28ClN3O4/c1-41-25-16-13-21(14-17-25)29-20-28(37-38(29)34(40)32(42-2)23-11-7-4-8-12-23)31-30(22-9-5-3-6-10-22)26-19-24(35)15-18-27(26)36-33(31)39/h3-19,29,32H,20H2,1-2H3,(H,36,39) |
Clave InChI |
YAFPLTUSUNCSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)
![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)



![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)
![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)